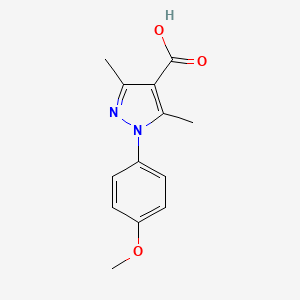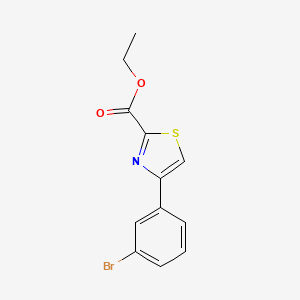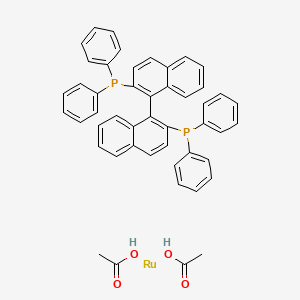
2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester
Übersicht
Beschreibung
2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester is an organic compound with the molecular formula C10H11NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wirkmechanismus
Target of Action
It’s known that this compound is an important intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors .
Mode of Action
As an intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors, it likely contributes to the inhibition of the acetolactate synthase enzyme .
Biochemical Pathways
The compound plays a role in the biochemical pathway leading to the synthesis of imidazolinone-based acetolactate synthase inhibitors . These inhibitors affect the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine .
Pharmacokinetics
It’s known that the compound has a boiling point of 2922±350 °C and a density of 1197 . It is slightly soluble in chloroform, DMSO, and methanol .
Result of Action
The end products of its biochemical pathway, the imidazolinone-based acetolactate synthase inhibitors, interfere with protein synthesis, dna synthesis, cell division, and growth .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature . It’s also important to note that it’s a flammable liquid and can cause irritation to the skin and eyes .
Biochemische Analyse
Biochemical Properties
2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the pyridine nucleotide cycle, influencing the activity of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) dependent enzymes . These interactions can affect the redox state of cells and influence metabolic pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and energy metabolism . Additionally, it can alter the activity of key signaling molecules, thereby impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in metabolic flux and alterations in cellular energy balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to light and air can lead to its degradation, which may reduce its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and mitochondrial dysfunction . These adverse effects highlight the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, influencing the levels of metabolites like NADH and NADPH . These interactions can affect metabolic flux and the overall energy balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . This distribution is crucial for its function in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as mitochondria or the nucleus, where it exerts its effects on cellular metabolism and gene expression . Understanding its localization is essential for elucidating its role in cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester typically involves the esterification of 2,3-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Halogenation reactions, such as bromination, can occur at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: N-bromosuccinimide (NBS) is often used for bromination reactions.
Major Products Formed
Oxidation: 2,3-Pyridinedicarboxylic acid.
Reduction: 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl alcohol.
Substitution: 5-Bromomethyl-2,3-pyridinedicarboxylic acid, dimethyl ester.
Wissenschaftliche Forschungsanwendungen
2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of herbicides, particularly imidazolinone-based herbicides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Pyridinedicarboxylic acid, dimethyl ester: A closely related compound with similar chemical properties.
2,4-Pyridinedicarboxylic acid: Another isomer with distinct reactivity and applications.
2,6-Pyridinedicarboxylic acid: Known for its use in coordination chemistry and as a ligand in metal complexes.
Uniqueness
2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester is unique due to the presence of the methoxymethyl group, which imparts specific reactivity and biological activity. This functional group allows for targeted modifications and enhances the compound’s utility in various applications.
Eigenschaften
IUPAC Name |
dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHDTQWOJRFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455108 | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139123-56-1 | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)










